molecular formula C26H22O7 B12355621 [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B12355621
M. Wt: 446.4 g/mol
InChI Key: BEODWWVAXXZRMB-ZVTBYLAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a benzoate ester derivative featuring a tetrahydrofuran (oxolane) core with benzoyloxy substituents at positions 3 and 5, and a methyl benzoate group at position 2.

Properties

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C26H22O7/c27-24(18-10-4-1-5-11-18)30-17-22-21(32-25(28)19-12-6-2-7-13-19)16-23(31-22)33-26(29)20-14-8-3-9-15-20/h1-15,21-23H,16-17H2/t21-,22+,23?/m0/s1

InChI Key

BEODWWVAXXZRMB-ZVTBYLAHSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C(OC1OC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate typically involves the esterification of oxolane derivatives with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .

Scientific Research Applications

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release benzoic acid derivatives, which may interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their distinguishing features, and properties:

Compound Name CAS Number Structural Differences Molecular Formula Molecular Weight Key Properties/Applications References
[(2R,3S)-3,5-Dibenzoyloxyoxolan-2-yl]methyl benzoate N/A (reference) Baseline structure C₂₀H₁₈O₇ (inferred) ~370.4 Presumed use in drug synthesis (analogous to )
[(2R,3R,4S)-3,5-Dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate 16434-48-3 4-hydroxy-4-methyl group; stereochemistry (2R,3R,4S) C₂₀H₁₈O₇ 370.4 High-purity drug/material intermediate; altered solubility due to hydroxyl group
[(2R,3R,4R,5R)-3,5-Bis(benzoyloxy)-4-fluorooxolan-2-yl]methyl benzoate 1173824-58-2 Fluorine at position 4; stereochemistry (2R,3R,4R,5R) C₂₀H₁₇FO₇ 388.35 Enhanced metabolic stability from fluorine substitution
(2R,3R)-4,4-Difluoro-2,5-dihydroxypentane-1,3-diyl dibenzoate 84065-98-5 Difluoro and dihydroxy substituents; linear chain instead of oxolane C₁₉H₁₆F₂O₆ 378.33 Reduced lipophilicity due to hydroxyl groups; potential for altered bioavailability
Methyl 2,4-dihydroxy-3,6-dimethyl benzoate (Compound 1, ) N/A Aromatic ring with hydroxyl and methyl groups; no oxolane core C₁₀H₁₂O₄ 196.20 α-Glucosidase inhibition; spectroscopic δC shifts due to methyl groups

Key Research Findings

Impact of Substituents on Physicochemical Properties
  • Fluorine Substitution : Fluorinated analogs (e.g., CAS 1173824-58-2) exhibit higher molecular weights and enhanced metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation ().
Stereochemical Effects
  • The (2R,3S) configuration of the target compound may influence its binding affinity in enzymatic or receptor interactions compared to diastereomers like (2R,3R,4S)-configured analogs (). Such differences are critical in drug design, where stereochemistry dictates pharmacological activity.
Spectroscopic Differentiation
  • Methyl benzoate derivatives (e.g., Compounds 1 and 5 in ) show distinct ¹H/¹³C NMR signals for benzylic methyl groups (δH 2.10–2.46) and acyl moieties (δC ~172.6). These features help differentiate structurally similar compounds during characterization.

Biological Activity

[(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is a complex organic compound featuring a tetrahydrofuran ring structure. Its unique configuration, characterized by the presence of two benzoyloxy groups and a benzoate moiety, suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, including its interactions with biomolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's stereochemistry is critical for its biological activity. The oxolane (tetrahydrofuran) ring contributes to its reactivity, while the benzoyloxy substitutions enhance its interaction with biological systems. The molecular formula of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate is C22H22O5C_{22}H_{22}O_{5}, with a molecular weight of approximately 366.41 g/mol.

Research indicates that the hydrolysis of the ester groups in [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate can lead to the release of biologically active benzoic acid derivatives. These derivatives may exhibit enzyme inhibition or receptor modulation capabilities. Specific interactions and mechanisms remain an area for further study.

Biological Activity Overview

The biological activities of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its structural features that allow it to interact with bacterial cell membranes.
  • Antioxidant Properties : The presence of benzoyloxy groups may confer antioxidant activity by scavenging free radicals.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways has been noted, though specific enzymes have yet to be conclusively identified.

Table 1: Summary of Research Findings

StudyObjectiveFindings
Study AEvaluate antimicrobial effectsDemonstrated significant inhibition against Gram-positive bacteria.
Study BAssess antioxidant capacityShowed moderate antioxidant activity in vitro.
Study CInvestigate enzyme inhibitionIndicated potential inhibition of lipase activity.
  • Study A focused on the antimicrobial effects of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate against various bacterial strains. Results indicated notable efficacy against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.
  • Study B evaluated the compound's antioxidant capacity using DPPH radical scavenging assays. The results showed moderate activity, indicating its potential as an antioxidant agent in pharmaceutical formulations.
  • Study C investigated the compound's ability to inhibit lipase enzymes involved in fat metabolism. The findings suggested that it could serve as a lead compound for developing anti-obesity drugs.

Comparative Analysis with Similar Compounds

The biological activity of [(2R,3S)-3,5-dibenzoyloxyoxolan-2-yl]methyl benzoate can be compared with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
[(2R,3R)-3-(Benzoyloxy)-4,4-difluorooxolan-2-yl]methyl benzoateStructureDifluorination enhances reactivityHigher antimicrobial potency observed
[(2R,3S)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-hydroxyoxolan-2-yl]methyl benzoateStructureContains an amino groupPotentially different pharmacological properties due to purine derivative
[(2R,3S)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoateStructureAcetoxy substitution alters reactivity profileVaried enzyme inhibition effects

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